3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-[(2,3-dichlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-3-10(11(9)13)15-7-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJVDSXENGAHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C(=CC=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2,3-dichlorophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride
- CAS No.: 1219949-17-3
- Molecular Formula: C₁₁H₁₄Cl₃NO
- Molecular Weight : ~282.59 g/mol (calculated based on analogous compounds)
Structural Features: This compound consists of a pyrrolidine ring (a five-membered amine heterocycle) substituted with a methylphenoxy group bearing chlorine atoms at the 2- and 3-positions of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents.
Comparison with Structurally Similar Compounds
Substituted Phenoxymethylpyrrolidine Derivatives
Structural Analysis :
Chlorophenyl-Substituted Pyrrolidines
Key Differences :
Heterocyclic and Functionalized Analogs
Functional Group Impact :
- Methoxy Substitution: Electron-donating methoxy groups (e.g., 3-methoxyphenoxy) may improve solubility but reduce electrophilic reactivity .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The 2,3-dichloro substitution in the target compound likely results in moderate lipophilicity, intermediate between the 2,4-dichloro (higher) and 4-iodo (lower) analogs .
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases, critical for bioavailability .
Biological Activity
3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride is a synthetic compound recognized for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C11H14Cl3NO
- Molecular Weight : 282.59 g/mol
- CAS Number : 1219980-73-0
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Its structure allows it to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with proteins and enzymes.
Target Proteins
Research indicates that this compound may interact with various receptor types and enzymes, influencing signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Microorganism | Inhibition Concentration (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Escherichia coli | 64 | Membrane disruption |
Anticancer Activity
The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms that may include the modulation of apoptosis and cell cycle regulation.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induces apoptosis |
| A549 (lung cancer) | 20 | Inhibits proliferation |
Case Studies
-
Antimicrobial Efficacy Against Biofilms
A study evaluated the effectiveness of this compound against biofilm-forming bacteria. Results indicated a reduction in biofilm mass by over 50% at concentrations above 32 µg/mL, suggesting its potential as an adjuvant in treating biofilm-associated infections. -
Cytotoxicity in Cancer Models
In vitro assays on MCF-7 cells revealed that treatment with the compound resulted in a significant increase in apoptosis markers, including caspase activation and PARP cleavage, indicating its potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are crucial for understanding its therapeutic potential.
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in tissues; higher concentrations observed in liver and kidneys.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine as metabolites.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons from dichlorophenoxy groups (δ 6.8–7.4 ppm) .
- ¹³C NMR : Confirm quaternary carbons adjacent to chlorine atoms (δ 120–140 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks at m/z 268.6 (M+H⁺) .
- FTIR : Detect C-O-C stretching (1100–1250 cm⁻¹) and N-H vibrations (2500–3000 cm⁻¹) .
Basic: How are standard pharmacological assays designed to evaluate its antiparasitic and CNS activity?
Q. Methodological Answer :
- Antiparasitic Assays :
- In vitro : Incubate with Plasmodium falciparum cultures (IC₅₀ determination via SYBR Green fluorescence) .
- Mechanistic Studies : Measure calcium channel blockade in parasite membranes using patch-clamp electrophysiology .
- CNS Activity :
- Forced Swim Test (FST) : Administer to rodents to assess antidepressant-like effects via immobility time reduction .
- Electrophysiology : Evaluate dopamine reuptake inhibition in striatal synaptosomes .
Advanced: How do structural modifications (e.g., substituent position, halogen type) influence biological activity?
Methodological Answer :
Comparative SAR studies highlight:
| Substituent Position | Biological Activity | Source |
|---|---|---|
| 2,3-Dichloro (Target) | High antiparasitic potency | |
| 2,5-Dichloro | Reduced CNS activity | |
| 4-Isopropyl-3-methyl | Enhanced receptor binding | |
| Key Insights : |
- Chlorine Position : 2,3-dichloro substitution maximizes steric and electronic interactions with parasitic enzyme active sites .
- Halogen Replacement : Fluorine analogs (e.g., 2,3-difluoro) show lower bioavailability due to reduced lipophilicity .
Advanced: How can computational tools streamline reaction design and mechanistic studies?
Q. Methodological Answer :
- AI-Driven Synthesis Planning : Use tools like Reaxys or Pistachio databases to predict feasible routes and optimize catalysts .
- DFT Calculations : Model transition states for key steps (e.g., SN2 alkylation) to identify energy barriers .
- MD Simulations : Study binding dynamics with Plasmodium calcium channels to guide analog design .
Advanced: How to resolve contradictions in activity data between isomers (e.g., 2,3- vs. 2,5-dichloro)?
Q. Methodological Answer :
- Comparative Profiling : Test isomers in parallel assays under identical conditions. For example, 2,3-dichloro shows 10× higher IC₅₀ against Plasmodium than 2,5-dichloro .
- Structural Analysis : Use X-ray crystallography to compare binding modes in target enzymes .
- Solubility Checks : Confirm differences are not due to solubility artifacts (e.g., via HPLC logP measurements) .
Advanced: What strategies improve translation from in vitro to in vivo models for CNS applications?
Q. Methodological Answer :
- BBB Permeability : Measure logBB values (brain/blood ratio) using LC-MS/MS after rodent dosing .
- Metabolite Identification : Use hepatocyte microsomes to predict in vivo clearance pathways .
- Dose Escalation : Start with 10 mg/kg in mice and monitor behavioral endpoints (e.g., locomotor activity) .
Advanced: What analytical methods ensure purity and stability in long-term storage?
Q. Methodological Answer :
- HPLC-DAD : Use C18 columns (ACN/water + 0.1% TFA) to detect degradation products (>99% purity threshold) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor hydrolysis via loss of parent compound .
- Karl Fischer Titration : Ensure water content <0.5% to prevent salt dissociation .
Advanced: How to address solubility limitations in biological assays?
Q. Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS (≤1% DMSO) for in vitro assays .
- Salt Screening : Test alternative counterions (e.g., besylate) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release in in vivo models .
Advanced: What precautions mitigate instability under physiological conditions?
Q. Methodological Answer :
- pH Control : Maintain pH 5–6 in buffers to prevent pyrrolidine ring hydrolysis .
- Light Sensitivity : Store in amber vials at –20°C to avoid photodegradation of chlorophenoxy groups .
- Antioxidants : Add 0.01% BHT to cell culture media to prevent oxidative byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
